1-Naphthyl phosphate
Overview
Description
1-Naphthyl phosphate, also known as phosphoric acid 1-naphthyl ester, is an organic compound with the molecular formula C10H9O4P. It is a derivative of naphthalene, where a phosphate group is attached to the first carbon atom of the naphthalene ring. This compound is commonly used as a substrate in biochemical assays to measure the activity of phosphatases, enzymes that hydrolyze phosphate esters.
Mechanism of Action
Target of Action
1-Naphthyl phosphate is a substrate for various enzymes, including phosphatases . The primary targets of this compound are enzymes such as EGFR (Epidermal Growth Factor Receptor) and LCK (Lymphocyte-specific protein tyrosine kinase) . These enzymes play crucial roles in cellular processes such as cell growth, differentiation, and immune response.
Mode of Action
This compound interacts with its target enzymes by serving as a substrate. The enzymes catalyze the hydrolysis of this compound, leading to the release of 1-Naphthol and inorganic phosphate . This interaction triggers changes in the enzyme’s activity, influencing downstream cellular processes.
Biochemical Pathways
The hydrolysis of this compound by phosphatases is a part of broader biochemical pathways involving phosphate metabolism. The released inorganic phosphate can participate in various biochemical reactions, contributing to energy metabolism, signal transduction, and other cellular functions. The exact pathways affected can depend on the specific phosphatase enzyme involved and the cellular context .
Result of Action
The hydrolysis of this compound results in the production of 1-Naphthol and inorganic phosphate. This reaction can influence the activity of the target enzyme and affect downstream cellular processes. For example, in the case of phosphatases, the hydrolysis of this compound can modulate the enzyme’s activity, impacting cellular functions such as signal transduction and energy metabolism .
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. These include pH, temperature, and the presence of other molecules that can interact with this compound or its target enzymes. For instance, the activity of phosphatases can be sensitive to pH and the presence of specific ions . Therefore, these factors could potentially influence the action of this compound.
Biochemical Analysis
Biochemical Properties
1-Naphthyl phosphate functions as a substrate in the optimized bioassay for mucin 1 detection in serum samples, and in the analysis and detection of lysozymes in real samples . It also functions as a substrate in the development of automated flow-based electrochemical aptasensors for online detection of ochratoxin A .
Cellular Effects
In the rhizosphere of soil-grown plants, this compound is used as a substrate for acid phosphatase activity . After enzymatic hydrolysis, 1-naphthol forms a red complex with Fast Red TR . This method has been applied to 8-day old maize plants and 3-year old Norway spruce plants growing in rhizoboxes in soil under non-sterile conditions .
Molecular Mechanism
The molecular mechanism of this compound involves its role as a substrate for phosphatase . The phosphatase enzyme catalyzes the hydrolysis of this compound, leading to the release of 1-naphthol .
Temporal Effects in Laboratory Settings
It is known that this compound is used as a substrate in various assays, indicating its stability under laboratory conditions .
Metabolic Pathways
This compound is involved in the metabolic pathway of phosphatase enzymes . These enzymes catalyze the hydrolysis of this compound, leading to the release of 1-naphthol .
Preparation Methods
Synthetic Routes and Reaction Conditions
1-Naphthyl phosphate can be synthesized through the reaction of 1-naphthol with phosphorus oxychloride (POCl3) in the presence of a base such as pyridine. The reaction proceeds as follows:
C10H7OH+POCl3+3 C5H5N→C10H7OPO3H2+3 C5H5N.HCl
The product, this compound, is then purified through recrystallization.
Industrial Production Methods
In industrial settings, this compound is produced by the phosphorylation of 1-naphthol using phosphorus oxychloride or phosphorus pentachloride (PCl5) under controlled conditions. The reaction is typically carried out in an inert atmosphere to prevent moisture from interfering with the process. The crude product is purified through distillation or recrystallization to obtain high-purity this compound.
Chemical Reactions Analysis
Types of Reactions
1-Naphthyl phosphate undergoes several types of chemical reactions, including hydrolysis, oxidation, and substitution.
Hydrolysis: In the presence of water and an acid or base catalyst, this compound hydrolyzes to produce 1-naphthol and phosphoric acid.
C10H7OPO3H2+H2O→C10H7OH+H3PO4
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Oxidation: : this compound can be oxidized to form naphthoquinone derivatives under strong oxidizing conditions.
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Substitution: : The phosphate group in this compound can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Hydrolysis: Acidic or basic conditions with water.
Oxidation: Strong oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Substitution: Nucleophiles such as amines or alcohols.
Major Products
Hydrolysis: 1-Naphthol and phosphoric acid.
Oxidation: Naphthoquinone derivatives.
Substitution: Various substituted naphthyl derivatives depending on the nucleophile used.
Scientific Research Applications
1-Naphthyl phosphate is widely used in scientific research due to its role as a substrate in enzymatic assays. Some of its applications include:
Biochemistry: Used to measure the activity of phosphatases, including acid and alkaline phosphatases, in various biological samples.
Molecular Biology: Employed in the detection and quantification of enzyme activity in cell and tissue extracts.
Medicine: Utilized in diagnostic assays to monitor enzyme levels in clinical samples, aiding in the diagnosis of diseases such as prostate cancer.
Industry: Applied in the development of biosensors for detecting enzyme activity in environmental and food samples.
Comparison with Similar Compounds
1-Naphthyl phosphate can be compared with other naphthyl phosphate derivatives, such as 2-naphthyl phosphate and phenyl phosphate.
2-Naphthyl phosphate: Similar to this compound but with the phosphate group attached to the second carbon atom of the naphthalene ring. It exhibits similar enzymatic activity but may have different substrate specificity.
Phenyl phosphate: Contains a phenyl group instead of a naphthyl group. It is also used as a substrate in phosphatase assays but may have different reactivity and stability compared to naphthyl phosphates.
This compound is unique due to its specific structure, which allows it to be a preferred substrate for certain phosphatases, making it valuable in biochemical and diagnostic applications.
Properties
IUPAC Name |
naphthalen-1-yl dihydrogen phosphate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9O4P/c11-15(12,13)14-10-7-3-5-8-4-1-2-6-9(8)10/h1-7H,(H2,11,12,13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YNXICDMQCQPQEW-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC=C2OP(=O)(O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9O4P | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10862858 | |
Record name | Naphthalen-1-yl dihydrogen phosphate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10862858 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
224.15 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1136-89-6 | |
Record name | 1-Naphthyl phosphate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1136-89-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 1-Naphthyl dihydrogen phosphate | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001136896 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Naphthyl dihydrogen phosphate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.013.184 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How is 1-naphthyl phosphate used in the study of enzymes?
A1: this compound serves as a substrate for various enzymes, particularly phosphatases like alkaline phosphatase (ALP). [, , ] The enzyme catalyzes the hydrolysis of this compound, releasing 1-naphthol, a detectable product. This reaction is commonly employed in enzyme assays to determine enzyme activity and kinetic parameters. [, , , , ]
Q2: Can you elaborate on the detection methods used in these enzyme assays?
A2: The released 1-naphthol, being electrochemically active, allows for both spectrophotometric and electrochemical detection methods. [, , , , ] Spectrophotometry capitalizes on the absorbance of 1-naphthol, while electrochemical techniques like amperometry measure the current generated during its oxidation. [, , , , ] This versatility makes this compound a valuable tool in developing sensitive biosensors. [, , ]
Q3: Beyond enzyme studies, are there other applications for this compound?
A3: Yes, this compound's utility extends to immunosensing applications. It's employed as a substrate for ALP-labeled antibodies in enzyme-linked immunosorbent assays (ELISAs). [, , ] Upon antibody binding to the target, the ALP enzyme converts this compound to detectable 1-naphthol. This approach has been explored for detecting various targets, including bacteria like E.coli O157:H7 [] and toxins like ricin. [, ]
Q4: Are there any studies on how the structure of this compound affects its reactivity?
A4: Yes, research has explored the impact of structural modifications on the reactivity of this compound derivatives. For instance, the presence of electron-withdrawing groups like the P(O) group in tri-1-naphthyl phosphate influences the elimination of the binaphthyl radical cation during photoinduced electron-transfer reactions. [, ] Furthermore, the introduction of a hydroxyl group in diethyl 8-hydroxy-1-naphthyl phosphate significantly enhances the rate of hydrolysis compared to diethyl this compound, attributed to hydrogen bond catalysis. []
Q5: How does this compound behave in different environments?
A5: Studies have investigated the behavior of this compound in various environments, including reverse micelles. [, , ] These studies reveal that the catalytic efficiency of ALP towards this compound is influenced by the type of external solvent used in the reverse micelle system. [, , ] For instance, biocompatible solvents like isopropyl myristate and methyl laurate can replace traditional solvents like n-heptane and benzene without compromising the efficiency of the system. [, ] These findings highlight the potential for developing greener and more sustainable chemical processes using biocompatible reverse micelles.
Q6: What is the molecular formula and weight of this compound?
A6: this compound, specifically the disodium salt commonly used in research, has the molecular formula C10H7Na2O4P and a molecular weight of 268.12 g/mol.
Q7: Is there any spectroscopic data available for this compound?
A7: While the provided research papers don't delve into detailed spectroscopic characterization, they do mention key absorbance properties of both this compound and its enzymatic product, 1-naphthol. [, ] This information is crucial for optimizing detection methods in both spectrophotometric and electrochemical assays.
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